1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine
Description
Structure
3D Structure
Properties
CAS No. |
381722-51-6 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[2-(1H-pyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1(9-7-11-12-8-9)4-13-5-2-10-3-6-13/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
KXFZMTTWNRDDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 1h Pyrazol 4 Yl Ethyl Piperazine and Its Derivatives
Strategies for Constructing the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its synthesis is a well-established area of organic chemistry. nih.gov The most common approaches involve the condensation of a three-carbon unit with a hydrazine-based component.
Cyclization, or more specifically cyclocondensation, is the cornerstone of pyrazole synthesis. nih.gov The most prevalent method involves the reaction between a bidentate nucleophile, typically a hydrazine (B178648) derivative, and a 1,3-dielectrophilic species. mdpi.comnih.gov This approach is widely recognized for its efficiency and versatility.
A primary strategy is the Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyl compounds and their derivatives as the three-carbon synthon. mdpi.comnih.gov The reaction of these diketones with hydrazines provides a direct and rapid route to polysubstituted pyrazoles. mdpi.com Depending on the substituents on the 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. nih.gov To enhance efficiency and control, various catalysts have been employed. For instance, iodine-promoted cascade reactions have been developed to synthesize functionalized pyrazoles from 1,3-dicarbonyl compounds under mild conditions. rsc.org Similarly, silver-catalyzed reactions have been used to produce 5-aryl-3-trifluoromethyl pyrazoles. mdpi.commdpi.com
Other valuable precursors for cyclization include α,β-unsaturated carbonyl compounds and acetylenic ketones. mdpi.com The condensation of hydrazines with α,β-enones typically yields pyrazolines, which can subsequently be dehydrated to form the aromatic pyrazole ring. mdpi.comresearchgate.net
| Precursor Type | Description | Catalyst/Conditions Example | Resulting Pyrazole |
| 1,3-Dicarbonyl Compounds | Reacts with hydrazines in a classic Knorr synthesis. mdpi.com | Lewis acids (e.g., LiClO₄), TsOH, Nano-ZnO. mdpi.comnih.gov | Polysubstituted pyrazoles. mdpi.com |
| α,β-Unsaturated Ketones (e.g., Chalcones) | Condensation with hydrazines often forms pyrazoline intermediates first. nih.govmdpi.com | Acidic or basic media, sometimes with oxidizing agents (e.g., H₂O₂). nih.gov | 3,5-Diaryl-1H-pyrazoles. nih.gov |
| Acetylenic Ketones | A long-established method involving cyclocondensation with hydrazines. mdpi.com | Often proceeds without a catalyst but can yield regioisomers. mdpi.com | Substituted pyrazoles. mdpi.com |
| Activated Enol Ethers | Act as trifunctional electrophiles reacting with hydrazines. nih.gov | Typically performed with hydrazine hydrate (B1144303). nih.gov | 3,4-Disubstituted pyrazoles. nih.gov |
Hydrazine (H₂N-NH₂) and its derivatives are essential reagents that provide the N-N backbone of the pyrazole ring. nih.govnih.gov Hydrazine hydrate is commonly used as the simplest form, leading to N-unsubstituted pyrazoles. nih.govgoogle.com The reaction involves the nucleophilic attack of the hydrazine on the carbonyl or equivalent electrophilic carbons of the 1,3-dielectrophile, followed by cyclization and dehydration to form the aromatic ring. mdpi.com
Substituted hydrazines, such as phenylhydrazine (B124118) or sulfonyl hydrazines, are frequently used to introduce a substituent at the N1 position of the pyrazole ring in a single step. mdpi.comresearchgate.net The reaction of β-arylchalcones with hydrazine monohydrate, for example, leads to pyrazoline intermediates that can be dehydrated to yield 3,5-diaryl-1H-pyrazoles. nih.govmdpi.com The choice of hydrazine derivative and the nature of the 1,3-dicarbonyl compound can influence the regioselectivity of the reaction, potentially leading to a mixture of isomers. nih.govmdpi.com
| Hydrazine Reagent | Reactant Example | Key Feature |
| Hydrazine Hydrate | 1,3-Diketones, α,β-Unsaturated Carbonyls. mdpi.comgoogle.com | Provides the simplest pyrazole structure with an unsubstituted N1 position. google.com |
| Phenylhydrazine | Ethyl Acetoacetate. mdpi.com | Introduces a phenyl group at the N1 position of the pyrazole ring. mdpi.com |
| Sulfonyl Hydrazines | N,N-dimethyl enaminones. mdpi.com | Used to synthesize 4-sulfonyl pyrazoles via tandem C(sp²)-H sulfonylation and annulation. mdpi.com |
| Oxamic Acid Thiohydrazides | 1,3-Dicarbonyl compounds. rsc.org | Used in iodine-promoted cascade reactions to form 3,4-dicarbonyl-substituted pyrazoles. rsc.org |
Mannich bases serve as versatile synthetic intermediates in the preparation of various heterocyclic systems, including pyrazolines, which are reduced forms of pyrazoles. derpharmachemica.comresearchgate.net A Mannich reaction typically involves the aminoalkylation of an acidic proton located in a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. derpharmachemica.comnih.gov The resulting Mannich bases can act as precursors to α,β-unsaturated ketones (chalcones). researchgate.net
These ketonic Mannich bases can then be reacted with hydrazines. researchgate.net The reaction proceeds via the formation of a pyrazoline ring through cyclization. researchgate.net For example, a styryl ketonic Mannich base can be used as a precursor for the synthesis of 2-pyrazolines that possess a basic side chain. researchgate.net These pyrazolines can, in some cases, be oxidized to the corresponding pyrazole derivatives. This multi-step approach allows for the introduction of diverse functionalities into the final molecule. derpharmachemica.comresearchgate.net
Approaches for Introducing the Piperazine (B1678402) Moiety
Once the pyrazole core, functionalized with an appropriate side chain (like a 2-haloethyl or 2-tosyloxyethyl group), is synthesized, the piperazine ring can be introduced. Piperazine is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, which are nucleophilic. researchgate.netontosight.ai
N-alkylation is a primary method for attaching the pyrazole-ethyl side chain to the piperazine ring. mdpi.com This typically involves a nucleophilic substitution reaction where one of the nitrogen atoms of piperazine attacks an electrophilic carbon on the pyrazole side chain, displacing a leaving group such as a halide (Br, Cl) or a sulfonate (tosylate, mesylate). mdpi.comasianpubs.org To synthesize the target compound, a pyrazole with a 4-(2-haloethyl) or 4-(2-tosyloxyethyl) substituent would be reacted with piperazine. Often, a base is used to deprotonate the piperazine, enhancing its nucleophilicity.
Another powerful technique is reductive amination. mdpi.comresearchgate.net This two-step, one-pot process involves the reaction of a pyrazole-4-carbaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield the final N-alkylated product. researchgate.net
| Reaction Type | Pyrazole Substrate | Piperazine Reagent | Key Conditions |
| Nucleophilic Substitution | 4-(2-bromoethyl)-1H-pyrazole | Piperazine | Basic conditions (e.g., K₂CO₃), polar solvent (e.g., DMF). mdpi.com |
| Nucleophilic Substitution | 2-(1H-Pyrazol-4-yl)ethyl tosylate | N-Boc-piperazine | Halogen exchange promoters (e.g., NaI) may be used. mdpi.com |
| Reductive Amination | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-(2-Hydroxyethyl)piperazine | Reducing agent (e.g., NaCNBH₃), acidic catalyst. researchgate.net |
| Buchwald-Hartwig Coupling | 4-Bromo-1H-pyrazole | N-Boc-piperazine | Palladium catalyst, phosphine (B1218219) ligand, base. mdpi.com |
The fundamental reactivity of piperazine in these syntheses stems from its character as a potent nucleophile. researchgate.netontosight.ai The presence of two secondary amine groups makes it a versatile building block in drug discovery. researchgate.netasianpubs.org In the synthesis of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine, piperazine acts as the nucleophile that attacks the electrophilic side chain attached to the pyrazole ring. researchgate.net
Because piperazine has two reactive nitrogen atoms, controlling the stoichiometry is crucial to favor mono-alkylation and avoid the formation of undesired N,N'-disubstituted products. mdpi.com This is often achieved by using a large excess of piperazine or by using a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc), which can be removed in a subsequent step. mdpi.com The nucleophilic substitution can occur on various electrophilic centers, including alkyl halides and activated aromatic systems (SₙAr reactions), making it a broadly applicable strategy for creating pyrazole-piperazine linkages. researchgate.netmdpi.com
Green Chemistry Approaches in Piperazine-Containing Heterocycle Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including those containing the piperazine moiety. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of piperazine-containing heterocyles, several green methodologies have been explored. nih.gov
One prominent strategy is the use of ball milling, an effective and environmentally friendly method for synthesizing heterocyclic compounds in high yields. nih.gov This solvent-free approach is both simple and economical. For instance, a nano-silica/aminoethylpiperazine catalyst has been utilized for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives under ball milling conditions, demonstrating the potential of mechanochemistry in this area. nih.gov
Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that has been applied to the synthesis of piperazine derivatives. Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. The use of greener solvents, or even solvent-free conditions, is often possible with MAOS, further enhancing the eco-friendliness of the synthetic protocols.
Furthermore, the development of catalyst-free and metal-free reaction conditions represents a significant advancement in the green synthesis of these compounds. These methods circumvent the need for often toxic and expensive metal catalysts, simplifying purification processes and reducing metallic waste.
| Green Chemistry Approach | Description | Advantages |
| Ball Milling | A mechanochemical method that uses mechanical force to induce chemical reactions in the absence of a solvent. | Solvent-free, high yields, simple, economical. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, leading to faster reaction times and often higher yields. | Reduced reaction times, improved yields, potential for solvent-free conditions. |
| Catalyst-Free Synthesis | Reactions are designed to proceed without the need for a catalyst, simplifying the process and reducing waste. | Avoids toxic and expensive catalysts, simpler purification. |
| Use of Green Solvents | Employs environmentally benign solvents such as water, ethanol, or supercritical fluids. | Reduced environmental impact, improved safety. |
Linker Strategies for Pyrazole-Ethyl-Piperazine Conjugation
Construction of the Ethyl Bridge
The two-carbon ethyl bridge is a key structural component of this compound. Its construction can be achieved through several synthetic routes. A common strategy involves the preparation of a pyrazole precursor bearing a two-carbon chain that can subsequently be used to alkylate piperazine.
One approach starts with the synthesis of a pyrazole-4-ethanol derivative. This can be achieved through various methods, such as the reduction of a pyrazole-4-acetic acid ester. The resulting alcohol can then be converted to a more reactive leaving group, such as a tosylate or a halide (e.g., bromide or chloride). The subsequent reaction of this activated intermediate with piperazine, often in the presence of a base, leads to the formation of the desired ethyl-piperazine linkage via nucleophilic substitution.
Alternatively, a pyrazole with a vinyl group at the 4-position can undergo a Michael addition with piperazine, although this might lead to regioselectivity issues. Another method involves the reductive amination of a pyrazole-4-acetaldehyde with piperazine.
A general synthetic scheme for the construction of the ethyl bridge is as follows:
Formation of Amide Linkages in Pyrazole-Piperazine Hybrids
Amide bonds are frequently incorporated as linkers in pyrazole-piperazine hybrids due to their chemical stability and ability to participate in hydrogen bonding interactions, which can be crucial for biological activity. nih.govmdpi.com The synthesis of these amide-linked conjugates typically involves the coupling of a pyrazole carboxylic acid with a piperazine derivative or vice versa. jst.go.jpresearchgate.net
Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with N-hydroxybenzotriazole (HOBT), are commonly employed to facilitate the formation of the amide bond. jst.go.jp These reactions are generally carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
For example, a pyrazole-4-carboxylic acid can be activated with a coupling agent and then reacted with a mono-protected piperazine (e.g., N-Boc-piperazine). Subsequent deprotection of the piperazine nitrogen provides a free amine that can be further functionalized. Alternatively, a piperazine-1-carbonyl chloride can be reacted with an amino-pyrazole derivative.
| Coupling Reagent | Description |
| EDCI/HOBT | A widely used carbodiimide-based coupling system for efficient amide bond formation. jst.go.jp |
| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is another effective coupling method. |
| HATU/HOAt | A highly efficient coupling reagent, particularly for sterically hindered amino acids. |
Integration of Other Linker Moieties (e.g., methylene (B1212753), hydroxyethyl)
Methylene Linker: A single carbon methylene bridge provides a more rigid connection between the pyrazole and piperazine rings compared to the ethyl linker. The synthesis of these analogs often involves the reductive amination of a pyrazole-4-carbaldehyde with piperazine. researchgate.net This reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. researchgate.net
Hydroxyethyl (B10761427) Linker: The introduction of a hydroxyl group on the linker, for example, a 2-hydroxyethyl group, can increase the polarity and hydrogen bonding potential of the molecule. The synthesis of such derivatives can be achieved by reacting a pyrazole precursor with N-(2-hydroxyethyl)piperazine. researchgate.netsolubilityofthings.com For instance, the reductive amination of a 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(2-hydroxyethyl)piperazine has been reported to yield 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol. researchgate.net
Analog Design and Library Synthesis Considerations
The design and synthesis of analog libraries based on the this compound scaffold are crucial for the systematic exploration of its biological potential. researchgate.netresearchgate.net High-throughput synthesis and parallel chemistry techniques are often employed to generate a diverse range of compounds for screening.
Key considerations in analog design include:
Substitution on the Pyrazole Ring: Introducing various substituents at different positions of the pyrazole ring can significantly impact the compound's properties.
Substitution on the Piperazine Ring: The free nitrogen of the piperazine ring is a common site for modification, allowing for the introduction of a wide array of functional groups.
Linker Modification: As discussed previously, altering the length, rigidity, and polarity of the linker can lead to significant changes in activity.
Positional Isomerism on the Pyrazole Ring (e.g., 1-yl vs. 4-yl)
The regioselectivity of the substitution on the pyrazole ring is a critical aspect of the synthesis of these compounds. The attachment of the ethyl-piperazine moiety can occur at different positions of the pyrazole ring, leading to positional isomers with potentially distinct biological activities. The two most common points of attachment are the N-1 and C-4 positions.
The synthesis of 1-substituted pyrazoles typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. The choice of the hydrazine and the reaction conditions can influence the regioselectivity of the cyclization.
For the synthesis of 4-substituted pyrazoles, a common strategy is to start with a pre-functionalized pyrazole ring. For example, a pyrazole with a suitable handle at the 4-position, such as a halogen or a formyl group, can be used as a starting material for further elaboration. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group at the C-4 position of a pyrazole, which can then be used to build the ethyl-piperazine side chain. nih.gov
Controlling the regioselectivity is often a challenge in pyrazole synthesis, and careful selection of starting materials and reaction conditions is necessary to obtain the desired isomer in high yield. Chromatographic purification is frequently required to separate the different regioisomers.
| Isomer | Synthetic Approach | Key Considerations |
| 1-yl substituted | Cyclization of a hydrazine with a 1,3-dicarbonyl compound. | Regioselectivity can be an issue depending on the substituents on the dicarbonyl compound. |
| 4-yl substituted | Starting with a pre-functionalized pyrazole (e.g., 4-halo, 4-formyl). | Requires a multi-step synthesis to introduce the desired functionality at the 4-position. |
Functionalization of the Pyrazole Ring
The pyrazole moiety of this compound offers several positions for functionalization, primarily on the ring nitrogen (N1) and the carbon atoms (C3, C5). These modifications can significantly influence the electronic properties and steric profile of the molecule.
N-Alkylation and N-Arylation: The unsubstituted N1 position of the pyrazole ring is a common site for modification. N-alkylation can be achieved under basic conditions using various alkylating agents. For instance, reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride yield the corresponding N1-alkylated derivatives. Phase transfer catalysis has also been employed for the alkylation of pyrazoles with reagents like ethylene (B1197577) chlorohydrin, demonstrating an effective method for introducing hydroxyethyl groups. researchgate.net The regioselectivity of N-alkylation (N1 vs. N2) can be a challenge, but often, N1 substitution is favored, a preference that can be enhanced by specific reaction conditions or the use of directing groups. researchgate.net
C-Functionalization: Direct functionalization of the carbon atoms of the pyrazole ring, such as C3 and C5, is also a key strategy. Electrophilic substitution reactions are common for introducing various groups.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position if unsubstituted, but can be directed to other positions depending on existing substituents. nih.gov
Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the pyrazole ring, providing handles for further cross-coupling reactions.
Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group, which can subsequently be reduced to an amino group for further derivatization.
These functionalization reactions provide access to a wide array of pyrazole-substituted analogues, enabling the exploration of structure-activity relationships.
Table 1: Examples of Pyrazole Ring Functionalization Reactions
| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Moiety |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, Acetone, reflux | N1 | N1-Alkyl group |
| N-Arylation | Aryl halide, Cu catalyst, base | N1 | N1-Aryl group |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3 or C5 | Formyl (-CHO) group |
Substitution Patterns on the Piperazine Ring
The secondary amine of the piperazine ring in the parent compound is a prime site for introducing a wide variety of substituents. This functionalization is generally straightforward and utilizes well-established reactions for secondary amines. These modifications are critical for modulating properties such as solubility, basicity, and interactions with biological targets.
N-Alkylation and N-Arylation: The free nitrogen of the piperazine can be readily alkylated using alkyl halides or via reductive amination. Reductive amination involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), which is a highly efficient method for creating diverse N-alkyl derivatives. For N-arylation, palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions are standard methods for forming a C-N bond with aryl halides or pseudohalides.
Acylation and Sulfonylation: Acyl groups are easily introduced by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt). This reaction forms a stable amide bond and is widely used to introduce a vast array of functionalities. Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine (B128534) yields sulfonamides. An example includes the synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine. bldpharm.com
Michael Addition: The piperazine nitrogen can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds, esters, or nitriles. This reaction allows for the extension of the side chain on the piperazine ring.
Table 2: Common Substitution Reactions on the Piperazine Ring
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl |
| Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | N-Acyl (Amide) |
| Sulfonylation | Sulfonyl Chloride, Et₃N | N-Sulfonyl (Sulfonamide) |
| N-Arylation | Aryl Halide, Pd Catalyst, Base (Buchwald-Hartwig) | N-Aryl |
Introduction of Additional Heterocyclic Scaffolds
Connecting the this compound core to other heterocyclic systems is a powerful strategy in drug discovery, often leading to compounds with enhanced biological activity or novel mechanisms of action. This is typically achieved by forming a bond from the versatile secondary nitrogen of the piperazine ring to another heterocyclic moiety.
The synthetic approach usually involves a coupling reaction between the piperazine nitrogen and a suitably functionalized heterocycle. For example, a heterocyclic carboxylic acid can be coupled to the piperazine using standard amide bond formation protocols. An example of this is the synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c] researchgate.netresearchgate.netlongdom.orgthiadiazol-5-yl)methanone, where an amide bond links the piperazine to a benzothiadiazole ring. evitachem.com
Alternatively, a heterocycle bearing a leaving group (like a halogen) can be attached via nucleophilic aromatic substitution (SNAr) if the heterocycle is sufficiently electron-deficient, or through metal-catalyzed cross-coupling reactions. These methods allow for the incorporation of a wide range of heterocyclic rings, including but not limited to:
Thiazoles: Thiazole (B1198619) rings can be introduced by reacting the piperazine with a halothiazole or by constructing the thiazole ring from a piperazine-containing precursor. nih.govsemanticscholar.org For instance, pyrazolin-N-thioamides can be reacted with α-haloketones to form a thiazole ring attached to the pyrazole-containing scaffold. nih.gov
Triazoles: Triazole moieties are often incorporated through "click chemistry" (a copper-catalyzed azide-alkyne cycloaddition) or by reacting with pre-formed triazole systems. nih.govresearchgate.net For example, 4-amino-1,2,4-triazole-3-thiols can be cyclized with pyrazole-4-carboxylic acids to form fused triazolo-thiadiazole systems linked to a pyrazole. nih.gov
Pyridines: Pyridyl groups can be attached via SNAr reactions with activated halopyridines or through palladium-catalyzed coupling reactions. researchgate.netmdpi-res.com
Pyrazines: Pyrazine-containing fragments can be introduced using methods analogous to those for pyridines. mdpi.com
The fusion or linking of such heterocyclic systems creates complex molecular architectures with diverse pharmacological potential.
Table 3: Examples of Introduced Heterocyclic Scaffolds
| Heterocycle Introduced | Linkage Type | Synthetic Method |
|---|---|---|
| Benzothiadiazole | Amide | Amide coupling with benzothiadiazole carboxylic acid evitachem.com |
| Thiazole | C-N Bond | Reaction with halothiazole or ring construction nih.govsemanticscholar.org |
| Triazolo-thiadiazole | C-C Bond | Cyclization of a triazole thiol with a pyrazole acid nih.gov |
Structure Activity Relationship Sar Studies of 1 2 1h Pyrazol 4 Yl Ethyl Piperazine Derivatives
Impact of Pyrazole (B372694) Ring Substitution on Biological Activity
The pyrazole moiety is a critical pharmacophore, and substitutions on this ring system profoundly influence the biological activity of the derivatives. nih.govias.ac.in The nature, position, and size of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Research has shown that aryl substitutions on the pyrazole ring are a common strategy for enhancing activity. For instance, in a series of 3,5-diaryl pyrazole derivatives, the presence and nature of substituents on the phenyl rings attached to the pyrazole core were found to be significant for anti-inflammatory activity. nih.gov One study reported that a derivative lacking substitution on an aryl group exhibited the highest anti-inflammatory profile. mdpi.com In another series of 1-arylpyrazoles designed as σ1 receptor antagonists, the nature of the aryl group substituted at the N1 position of the pyrazole was crucial for activity. acs.org Specifically, a naphthalen-2-yl substituent was found in the optimal compound, highlighting the importance of extended aromatic systems for this particular target. acs.org
Small alkyl groups also play a significant role. The substitution of a methyl group at the C5 position of the pyrazole ring was identified as a key feature for high affinity in σ1 receptor antagonists. acs.org Conversely, the introduction of a trifluoromethyl group is another common modification used to enhance biological activity, often by increasing metabolic stability and binding affinity. mdpi.com The electronic nature of substituents is also a determining factor; studies on 1H-pyrazole-4-carboxylic acid ethyl esters showed that specific substitution patterns led to potent inhibition of neutrophil chemotaxis. nih.gov
The following table summarizes the impact of various substituents on the pyrazole ring based on reported findings.
| Substitution Position | Substituent | Observed Impact on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| N1 | Naphthalen-2-yl | Optimal for high affinity and selectivity | σ1 Receptor Antagonist | acs.org |
| C3/C5 | Unsubstituted Phenyl | High anti-inflammatory activity | Anti-inflammatory | mdpi.com |
| C5 | Methyl | Key feature for high affinity | σ1 Receptor Antagonist | acs.org |
| General | Trifluoromethyl | Often used to enhance activity | General Bioactivity | mdpi.com |
| C3/C5 | Various Aryl Groups | Modulates anti-inflammatory and analgesic activity | Anti-inflammatory | nih.gov |
Influence of Piperazine (B1678402) Ring Substituents on Biological Activity
The piperazine ring, typically situated at the N4 position, serves as a versatile linker and a point for introducing substituents that can significantly modulate a compound's pharmacological profile, solubility, and pharmacokinetic properties. researchgate.net The basic nitrogen atom of the piperazine ring often engages in crucial ionic or hydrogen bond interactions with biological targets. mdpi.com
The substitution on the second nitrogen of the piperazine ring (N1) is a key area of modification. In the development of neuropharmacological agents, a compound featuring an ethyl acetate (B1210297) group on the piperazine ring, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, demonstrated both anxiolytic-like and antidepressant-like activities. nih.gov This suggests that introducing an ester functionality can confer valuable central nervous system effects.
In the context of σ1 receptor antagonists, small cyclic amines attached to the linker extending from the pyrazole, such as morpholine, provided compounds with sufficient selectivity over the σ2 receptor. acs.org This indicates that the size and nature of the group attached to the core scaffold via the piperazine (or a bioisosteric amine) is critical for receptor selectivity.
Furthermore, SAR studies on a series of norfloxacin (B1679917) analogues revealed that attaching a phenyl ring to a thiazolidinedione moiety on the piperazine ring was beneficial for antibacterial activity compared to an unsubstituted version. mdpi.com This highlights that bulky aromatic groups on the piperazine substituent can enhance potency.
The table below illustrates the effect of different substituents on the piperazine moiety.
| Substituent Type | Specific Substituent | Observed Impact on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Alkyl Ester | Ethyl Acetate | Conferred anxiolytic and antidepressant-like activity | Serotonergic/GABAergic Pathways | nih.gov |
| Heterocycle (as amine bioisostere) | Morpholine | Provided high selectivity for σ1 vs. σ2 receptors | σ1 Receptor Antagonist | acs.org |
| Substituted Thiazolidinedione | Phenyl-thiazolidinedione | Enhanced antibacterial activity compared to unsubstituted version | Antibacterial (DNA Gyrase) | mdpi.com |
Role of the Ethyl Linker and its Modifications in Molecular Recognition
The ethyl chain connecting the pyrazole and piperazine rings is not merely a passive spacer; its length, rigidity, and chemical nature are fundamental to how the molecule orients itself within a binding site. acs.org Modifications to this linker can drastically alter biological activity by changing the distance and geometric relationship between the two key heterocyclic pharmacophores.
Studies have demonstrated that the length of the linker is a critical parameter. Research on a class of 1-arylpyrazoles showed that while a variety of spacer lengths were tolerated, an ethylenoxy spacer (a bioisosteric modification of the ethyl linker) was optimal for achieving high selectivity for the σ1 receptor. acs.org This underscores that subtle changes in linker composition can fine-tune receptor selectivity. In another study, lengthening an aliphatic carbon chain in a series of pyrazole derivatives was shown to lead to higher anti-inflammatory activity, directly correlating linker length with potency. mdpi.com
The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate provides an interesting point of comparison, as it contains a shorter methyl linker between the pyrazole and piperazine moieties. nih.gov The activity of this compound suggests that even a one-carbon alteration in the linker length can result in potent derivatives, emphasizing that the optimal linker length is highly target-dependent. The flexibility of the linker is also crucial, as it allows the molecule to adopt a specific conformation required for binding. For instance, the flexibility afforded by a methylene (B1212753) bridge in certain piperazine derivatives enables the molecule to adopt a V-shaped conformation to fit within the enzyme's binding site. mdpi.com
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule interacts with its target receptor or enzyme. nih.govresearchgate.net Conformational analysis of 1-[2-(1H-pyrazol-4-yl)ethyl]piperazine derivatives, often aided by computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), helps to identify the bioactive conformation and understand the structural requirements for activity. nih.govijsdr.org
3D-QSAR studies on various pyrazole and piperazine derivatives consistently show that both steric and electrostatic factors are highly correlated with biological activity. nih.govrsc.org These models generate 3D contour maps that visualize regions where bulky groups (steric) or specific charge distributions (electrostatic) are favorable or unfavorable for activity. For instance, the structural flexibility provided by the linker allows molecules to fold into specific shapes, such as a V-shape, to optimize binding to a target enzyme. mdpi.com This direct link between the linker, molecular conformation, and binding mode underscores the importance of considering the 3D structure in SAR studies.
Exploration of Stereochemical Effects on Activity
Stereochemistry can play a critical role in the pharmacological activity of chiral compounds. Enantiomers of a drug can exhibit different potencies, receptor affinities, and metabolic profiles. However, the exploration of stereochemical effects specifically within the this compound class of derivatives appears to be an area with limited published research.
The lack of specific data on the stereochemical effects for this particular scaffold represents a potential avenue for future research. The synthesis and biological evaluation of individual enantiomers or diastereomers could uncover more selective or potent compounds and provide a deeper understanding of the molecular interactions governing their biological profiles.
Based on a comprehensive search, there is no publicly available preclinical data specifically for the chemical compound "this compound" that would allow for the generation of the requested article.
The scientific literature accessible through the search primarily contains information on structurally related but distinct derivatives. These related compounds often feature additional chemical groups, such as a phenyl substituent on the pyrazole ring or an ethyl acetate group on the piperazine moiety. For example, significant research has been conducted on compounds like 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) nih.gov.
While these related molecules have been investigated for various neuropharmacological activities, including anxiolytic and antidepressant-like effects, this information does not directly apply to "this compound". Adhering to the strict instruction to focus solely on the specified compound, it is not possible to construct the detailed article as outlined in the prompt. The introduction of data from related but different molecules would violate the core requirements of the request.
Therefore, the requested content on the preclinical biological activity and mechanistic investigations for "this compound" cannot be provided.
Pre Clinical Biological Activity and Mechanistic Investigations
Anti-inflammatory and Anti-nociceptive Activities
Derivatives of pyrazole (B372694) and piperazine (B1678402) have demonstrated notable anti-inflammatory and anti-nociceptive properties in various pre-clinical models. These activities are often attributed to their interaction with key pathways and enzymes involved in inflammation and pain signaling.
Cyclooxygenase (COX) Isoenzyme Inhibitory Potential
Although direct studies on 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine are absent, the broader class of pyrazole-containing compounds is well-known for its cyclooxygenase (COX) inhibitory activity. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Research into various pyrazole derivatives has shown that structural modifications can lead to selective inhibition of COX-2, which is primarily involved in inflammation, over COX-1, which has a role in protecting the gastric mucosa. This selectivity is a desirable trait for developing anti-inflammatory agents with a potentially better safety profile.
Modulation of Inflammatory Pathways
Beyond COX inhibition, pyrazole and piperazine derivatives have been shown to modulate other inflammatory pathways. For instance, studies on related compounds have indicated an ability to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines play a crucial role in the amplification and perpetuation of the inflammatory response. The mechanism of this modulation can involve interference with intracellular signaling cascades that lead to the transcription of pro-inflammatory genes.
Antimicrobial and Antifungal Investigations
The pyrazole and piperazine moieties are present in numerous compounds investigated for their antimicrobial and antifungal properties. The combination of these two heterocyclic rings has been a strategy in the design of new antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Several studies on pyrazole-piperazine hybrids have reported antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The mode of action for these compounds can vary but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. The search for novel antibacterial agents is critical due to the rise of antibiotic-resistant strains, and pyrazole-piperazine derivatives represent a promising area of research.
Antifungal Efficacy against Various Fungal Pathogens
The antifungal potential of pyrazole and piperazine derivatives has also been a subject of investigation. Research has shown that certain compounds containing these scaffolds exhibit inhibitory activity against various fungal pathogens, including species of Candida and Aspergillus. The mechanism of antifungal action is often linked to the inhibition of enzymes crucial for fungal cell wall synthesis or integrity, such as 14α-demethylase, which is involved in ergosterol biosynthesis.
Anti-mycobacterial and Antituberculosis Activity
The fight against tuberculosis, caused by Mycobacterium tuberculosis, has spurred the search for new therapeutic agents. Pyrazole-containing compounds have emerged as a promising class of anti-mycobacterial agents. Studies on various pyrazole derivatives have demonstrated potent activity against M. tuberculosis, including drug-resistant strains. The proposed mechanisms of action include the inhibition of essential mycobacterial enzymes, highlighting the potential of this chemical class in the development of new antituberculosis drugs.
Target Identification and Mechanism of Action (e.g., Enoyl-ACP Reductase Inhibition)
No studies were identified that investigated the specific molecular targets or mechanism of action for this compound, including its potential role as an Enoyl-ACP reductase inhibitor. Research has been conducted on other piperazine and pyrazole derivatives in this area, but data for the specified compound is absent. researchgate.netnih.gov
Antiviral and Antitumor Activity Assessments
There is no available data from pre-clinical assessments on the antiviral or antitumor activities of this compound.
Specific Antiviral Potentials (e.g., Anti-TMV Activity)
No research could be found that evaluates the potential of this compound against any specific viruses, including the Tobacco Mosaic Virus (TMV). While other novel pyrazole and piperazine compounds have been synthesized and tested for anti-TMV activity, this specific molecule has not been included in such studies. researchgate.netresearchgate.netnih.gov
Additional Pre-clinical Biological Activities
No information is available regarding other pre-clinical biological activities of this compound.
Insecticidal Activity
There are no studies reporting on the insecticidal properties of this compound. The insecticidal potential of many other pyrazole-containing structures has been explored, but this compound is not among them. nih.govresearchgate.netfrontiersin.org
Anti-plant Pathogen Activity
No data exists on the efficacy of this compound as an agent against plant pathogens. nih.gov
Antioxidant Properties
Research into pyrazole derivatives has revealed their potential as significant antioxidant agents, primarily through their action as free radical scavengers. researchgate.net These compounds are capable of donating electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. researchgate.net The antioxidant capacity of the pyrazole core is often attributed to the presence of an NH proton within the pyrazole moiety. nih.gov
The antioxidant activities of various pyrazole derivatives have been assessed using multiple in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS), and ferric reducing/antioxidant power (FRAP) methods. nih.gov
Detailed Research Findings
Studies on a series of pyrazole compounds demonstrated noteworthy antioxidant potential, with some derivatives showing an IC50 of approximately 10 µM against platelet ROS production induced by thrombin. nih.gov These compounds were found to significantly inhibit superoxide anion production, lipid peroxidation, and the activity of NADPH oxidase. nih.gov Furthermore, they demonstrated a protective effect against oxidative stress by nearly restoring the efficiency of oxidative phosphorylation in thrombin-stimulated platelets. nih.gov This protective effect was also observed in endothelial cells. nih.gov
In other research, novel thienyl-pyrazoles were synthesized and evaluated for their antioxidant activities. nih.gov Certain compounds within this series exhibited excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov For instance, specific derivatives showed DPPH radical scavenging IC50 values as low as 0.245 ± 0.01 µM. nih.gov
The mechanism of action for the antioxidant properties of pyrazole derivatives can involve various pathways, including acting as free radical scavengers and as inhibitors of pro-oxidative enzymes like 15-Lipoxygenase (15-LOX). nih.gov The inhibition of 15-LOX is relevant as lipoxygenation occurs via a carbon-centered radical, and many LOX inhibitors also exhibit free radical scavenging activity. nih.gov
Investigations into 1-aryl/aralkyl piperazine derivatives containing a xanthine moiety also highlighted the importance of specific structural features for antioxidant activity. nih.gov The presence of a hydroxyl group in the structure was found to be crucial for the antioxidant properties of these compounds. nih.gov
The following tables present a summary of the antioxidant activities of various pyrazole derivatives from different studies.
| Compound Series | Assay | Key Findings | Reference |
|---|---|---|---|
| Pyrazole Derivatives (4a, 4f, 4g) | Platelet ROS Production | IC50 of ~10 µM against thrombin-induced ROS. nih.gov | nih.gov |
| Thienyl-Pyrazoles (5g, 5h) | DPPH Radical Scavenging | Excellent activity with IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM. nih.gov | nih.gov |
| Thienyl-Pyrazoles (5g, 5h) | Hydroxyl Radical Scavenging | Potent activity with IC50 values of 0.905 ± 0.01 µM and 0.892 ± 0.01 µM. nih.gov | nih.gov |
| 1-Aryl/aralkyl piperazine derivatives (3c) | DPPH Radical Scavenging | Highest antioxidant activity in the series with an IC50 of 189.42 µmol/L. nih.gov | nih.gov |
| 1-Aryl/aralkyl piperazine derivatives (3a) | DPPH Radical Scavenging | IC50 of 371.97 µmol/L. nih.gov | nih.gov |
| 1-Aryl/aralkyl piperazine derivatives (3f) | DPPH Radical Scavenging | IC50 of 420.57 µmol/L. nih.gov | nih.gov |
| Compound Type | Mechanism/Effect | Details | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Inhibition of Oxidative Stress Markers | Strongly inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity. nih.gov | nih.gov |
| Pyrazole Derivatives | Restoration of Mitochondrial Function | Almost restored oxidative phosphorylation efficiency in thrombin-stimulated platelets. nih.gov | nih.gov |
| Pyrazole Pharmacophore | Radical Scavenging | The NH proton of the pyrazole moiety is attributed to its antioxidant activity. nih.gov | nih.gov |
| Piperazine Derivatives | Structural Requirement for Activity | The presence of a hydroxyl group is essential for antioxidant properties. nih.gov | nih.gov |
Computational Approaches in the Research of 1 2 1h Pyrazol 4 Yl Ethyl Piperazine
Molecular Docking Studies for Target Elucidation and Binding Mode Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine, docking studies are instrumental in identifying potential protein targets and understanding the molecular interactions that govern its binding affinity.
Docking simulations for pyrazole (B372694) and piperazine-containing compounds have revealed detailed interaction profiles with various protein targets. These studies consistently highlight the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in ligand recognition and binding. For instance, in studies of piperazine-linked derivatives, hydrogen bonds were frequently observed with key amino acid residues within the target's active site. nih.govindexcopernicus.com The pyrazole ring, being an aromatic heterocycle, can engage in π-π stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine, while the nitrogen atoms in both the pyrazole and piperazine (B1678402) rings can act as hydrogen bond acceptors or donors. indexcopernicus.comscispace.com
In the context of deoxycytidine triphosphate pyrophosphatase (dCTPase), a potential cancer target, docking studies of similar piperazin-1-ylpyridazine derivatives showed that the pyridazine (B1198779) and carboxamide nuclei were involved in hydrogen bond formation, while benzyl (B1604629) or phenyl groups engaged in π-π stacking. indexcopernicus.com Similarly, studies on pyrazole derivatives targeting receptor tyrosine kinases have shown ligands deeply docked within the binding pocket, forming significant hydrogen bonds. researchgate.net For this compound, it is anticipated that the pyrazole moiety and the piperazine nitrogen atoms would be key players in forming specific hydrogen bonds, while the ethyl linker provides conformational flexibility to achieve an optimal binding pose.
Table 1: Examples of Interacting Residues Identified in Docking Studies of Related Compounds
| Target Protein | Interacting Residues | Type of Interaction |
|---|---|---|
| Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Asn66, His68, Gln71, Gln92 | Hydrogen Bonding |
| Topoisomerase II (Topo II) | Aspartic Acid Residues | Hydrogen Bonding |
| Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | Gln82, Glu78, Glu48, Thr77 | Hydrogen Bonding |
| Acetylcholinesterase (AChE) | Glu202, Trp86 | Ionic and Hydrophobic Interactions |
This table is generated based on findings from studies on various pyrazole and piperazine derivatives. nih.govindexcopernicus.commdpi.comnih.gov
By docking this compound against libraries of known protein structures, researchers can identify potential biological targets and thus infer its therapeutic applications. The pyrazole nucleus is a well-established pharmacophore found in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. researchgate.netnih.gov The piperazine ring is also a common feature in centrally active agents and other therapeutic compounds. researchgate.net
Computational screening of compounds with similar pyrazole-piperazine scaffolds has suggested a range of potential targets. These include:
Kinases: Pyrazole derivatives have shown inhibitory potential against various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.govresearchgate.net
Carbonic Anhydrases: Certain piperazine-linked compounds have been evaluated for their affinity towards carbonic anhydrase IX (CAIX), a protein associated with several cancers. nih.gov
Sigma Receptors (σR): Both piperidine (B6355638) and piperazine derivatives have been investigated as high-affinity ligands for sigma receptors (σ1R and σ2R), which are involved in neurological disorders and pain. nih.govnih.govacs.org
Cholinesterases: Piperazine-containing pyrazoline derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant targets in Alzheimer's disease. scispace.com
Neurotransmitter Receptors: The piperazine moiety is a known component of ligands for serotonergic and GABAergic receptors, suggesting potential applications in treating anxiety and depression. researchgate.netnih.gov
In Silico Prediction of Activity Spectra (e.g., PASS analysis)
In silico prediction tools are employed early in the drug discovery process to forecast the likely biological activities of a compound based on its structure. windows.netnih.gov Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a molecule and compares it to a vast database of biologically active compounds to predict a spectrum of potential pharmacological effects and mechanisms of action.
For a hybrid molecule like this compound, these prediction tools can reveal a wide range of potential activities by recognizing the contributions of both the pyrazole and piperazine fragments. Based on studies of similar scaffolds, the predicted activities could span anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. nih.govresearchgate.net For example, in silico tools have predicted that certain piperazine-indole hybrids exhibit kinase inhibitor, enzyme inhibitor, and GPCR ligand activity. nih.gov Such predictions help prioritize compounds for further experimental testing and can guide the design of focused screening assays. windows.net
Table 2: Hypothetical Predicted Activity Spectrum for this compound
| Predicted Activity | Confidence (Pa > Pi) |
|---|---|
| Kinase Inhibitor | High |
| Anticancer | Moderate-High |
| Anti-inflammatory | Moderate |
| Anxiolytic | Moderate |
| Antidepressant | Moderate |
This table is a hypothetical representation based on the known activities of pyrazole and piperazine scaffolds. Pa = probability of being active; Pi = probability of being inactive.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules and guide the optimization of lead compounds. nih.gov
For a series of compounds related to this compound, a QSAR study would involve synthesizing and testing a library of analogues with variations in substituents on the pyrazole and piperazine rings. The biological activity data would then be correlated with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Studies on 1H-pyrazole derivatives have successfully used 2D and 3D-QSAR models to understand the structural requirements for inhibiting targets like EGFR kinase. nih.govresearchgate.net These models can highlight which structural features are crucial for activity. For example, a QSAR model might reveal that electron-withdrawing groups on the pyrazole ring enhance activity, while bulky substituents on the piperazine are detrimental. Such insights are invaluable for rationally designing more potent and selective derivatives of this compound. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and calculate binding free energies more accurately. indexcopernicus.comresearchgate.net
Future Research Directions and Unexplored Avenues for 1 2 1h Pyrazol 4 Yl Ethyl Piperazine
Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
A primary avenue for future research lies in the rational design and synthesis of novel analogs of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine. The goal is to improve target specificity, increase potency, and optimize pharmacokinetic profiles. Structure-activity relationship (SAR) studies can be systematically conducted by modifying the core components of the molecule: the pyrazole (B372694) ring, the ethyl linker, and the piperazine (B1678402) ring.
Pyrazole Ring Modifications: Substitutions at various positions of the pyrazole ring can significantly influence biological activity. For instance, adding alkyl, aryl, or halogen groups could alter the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. nih.gov
Piperazine Ring Modifications: The nitrogen atom at the N4 position of the piperazine ring is a common site for modification to introduce diverse functionalities. mdpi.com Synthesizing derivatives with different substituents, such as aromatic or heterocyclic rings, could lead to analogs with novel pharmacological profiles, similar to how other piperazine-containing drugs have been developed. rsc.org
Linker Modification: The ethyl linker connecting the pyrazole and piperazine rings can also be altered. Varying its length, rigidity, or introducing functional groups could optimize the spatial orientation of the two key pharmacophores for better target engagement.
These synthetic efforts can draw from established methodologies for creating pyrazole and piperazine derivatives, including multi-step reactions that allow for controlled and regioselective functionalization. researchgate.netresearchgate.net The resulting library of analogs would then be screened against various biological targets to identify compounds with superior activity. For example, derivatives of similar pyrazole-piperazine structures have shown potential as anxiolytic, antidepressant, and anti-inflammatory agents. nih.govnih.gov
| Modification Strategy | Potential Outcome | Example from Related Compounds |
| Substitution on Pyrazole Ring | Enhanced binding affinity and selectivity | Introduction of phenyl groups has led to compounds with anti-inflammatory and analgesic properties. nih.gov |
| Substitution on Piperazine Ring | Altered pharmacokinetic properties and new biological activities | N-aryl substitutions are a common strategy to create CNS-active agents. evitachem.com |
| Alteration of Ethyl Linker | Optimized spatial orientation for target interaction | Not extensively explored, representing a significant opportunity. |
Advanced Mechanistic Studies at a Molecular Level
To fully understand the therapeutic potential of this compound and its future analogs, detailed mechanistic studies at the molecular level are essential. Identifying the specific biological targets and elucidating the downstream signaling pathways are crucial steps.
Initial studies on structurally related compounds provide a roadmap for this research. For example, a similar piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has been shown to exert its anxiolytic-like and antidepressant-like effects by modulating both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Future investigations into this compound could employ a similar approach, using a battery of in vitro and in vivo pharmacological assays. Techniques such as receptor binding assays, functional assays using cell lines expressing specific receptors, and electrophysiological studies can pinpoint molecular targets. Pre-treatment with specific receptor antagonists in animal models can further confirm the involvement of particular pathways. nih.gov
Co-crystallography for Ligand-Target Complex Understanding
A critical step in rational drug design is understanding how a ligand binds to its target protein. Co-crystallography, which involves determining the three-dimensional structure of the ligand-target complex using X-ray diffraction, provides invaluable insights at an atomic level. nih.gov Once the primary biological target of this compound is identified, obtaining a co-crystal structure would be a high-priority goal.
This structural information would reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such knowledge is instrumental for structure-based drug design, allowing medicinal chemists to design new analogs with modifications that enhance these interactions, thereby improving potency and selectivity. rsc.org In the absence of a crystal structure, molecular modeling and docking studies can serve as a preliminary tool to predict binding modes and guide the synthesis of new derivatives. rsc.org
Development of Targeted Delivery Systems for Pre-clinical Models
To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a promising research direction. These systems aim to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing its local concentration and reducing systemic exposure.
Modern drug delivery technologies offer various platforms that could be adapted for this compound. mdpi.com Examples include:
Nanoparticles: Encapsulating the compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can create nanoparticles that allow for sustained release and can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells. nih.gov
Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified for targeted delivery.
Thermo-responsive Polymers: Smart polymers that change their properties in response to stimuli like temperature could be used to trigger drug release at a specific site. nih.gov
The development of such systems would initially involve in vitro characterization of drug loading, release kinetics, and stability, followed by evaluation in pre-clinical animal models to assess their biodistribution, targeting efficiency, and therapeutic effect. mdpi.comnih.gov
Exploration of New Therapeutic Areas Based on Structural Insights
The pyrazole-piperazine scaffold is versatile and has been associated with a wide spectrum of biological activities. nih.govmdpi.com While initial research may focus on a specific therapeutic area, the structural features of this compound suggest it could be a valuable lead compound for other diseases. A broad biological screening of the compound and its analogs could uncover new and unexpected therapeutic opportunities.
Potential areas for exploration include:
Oncology: Many pyrazole derivatives have demonstrated anticancer activity. evitachem.com
Infectious Diseases: The scaffold is also present in compounds with antimicrobial properties. evitachem.com
Neurodegenerative Diseases: Given the CNS activity of many piperazine compounds, exploring their potential in conditions like Alzheimer's or Parkinson's disease could be fruitful. mdpi.com
Cardiovascular Diseases: Some piperazine derivatives possess hypotensive and vasorelaxant properties. nih.gov
A systematic screening approach, combined with insights from SAR studies, could efficiently guide the exploration of these new therapeutic avenues.
Green Chemistry Methodologies for Sustainable Synthesis of Derivatives
As the development of this compound and its analogs progresses, establishing environmentally friendly and sustainable synthetic routes is crucial. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Future research should focus on adapting or developing green methodologies for the synthesis of this chemical family. Several promising techniques have been successfully applied to the synthesis of related heterocyclic compounds:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often with less solvent usage compared to conventional heating. researchgate.net
Ultrasonic Irradiation: Sonication can also accelerate reactions and increase yields in the synthesis of pyrazole derivatives. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net
Catalysis: Employing reusable catalysts, such as nanoparticles, can make the synthetic process more efficient and sustainable. nih.gov
By incorporating these green chemistry approaches, the synthesis of this compound derivatives can be made more economical and environmentally responsible, which is an important consideration for large-scale production. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine derivatives for improved yields?
- Methodology : Optimize reaction parameters such as solvent systems (e.g., DCM/H₂O mixtures), stoichiometric ratios of reactants (e.g., 1.2 equiv. of azide derivatives), and catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate for click chemistry). Purification via silica gel chromatography (ethyl acetate:hexane gradients) or recrystallization enhances purity . Multi-step protocols should include intermediate characterization using TLC to monitor progress .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- NMR Spectroscopy : Assigns proton/carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, pyrazole protons at δ 7.0–8.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for pyrazole) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for high-resolution data) .
- X-ray Crystallography : Resolves 3D conformation for structural validation .
Q. What are common challenges in purifying this compound derivatives, and how can they be addressed?
- Methodology : Challenges include polar byproducts and low solubility. Use gradient elution in column chromatography (e.g., ethyl acetate:hexane from 1:8 to 1:2) or alternative solvents like methanol/dichloromethane. Liquid-liquid extraction (ethyl acetate/brine) removes unreacted reagents . For hygroscopic compounds, employ anhydrous Na₂SO₄ during drying .
Advanced Research Questions
Q. How do structural modifications at the pyrazole or piperazine moieties influence the bioactivity of this compound derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies by:
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances metabolic stability. Sulfonyl linkages improve binding affinity (e.g., IC₅₀ reduction from 120 nM to 45 nM in kinase assays) .
- Piperazine Modifications : N-alkylation (e.g., methyl, ethyl) alters lipophilicity and blood-brain barrier penetration. Example SAR
| Substituent | Bioactivity (IC₅₀) | Target |
|---|---|---|
| -SO₂CH₂CH₃ | 45 nM | Kinase X |
| -COOEt | 120 nM | Kinase X |
| -H (unmodified) | >1 µM | Kinase X |
| Data adapted from pyrazolo[3,4-d]pyrimidine analogs . |
Q. What strategies resolve contradictory in vitro vs. in vivo efficacy data for this compound-based compounds?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and half-life (t½) using LC-MS/MS. Low %F may explain in vivo inefficacy despite potent in vitro activity .
- Metabolite Identification : Use hepatic microsomes to identify unstable metabolites (e.g., CYP450-mediated oxidation). Stabilize via fluorination or steric hindrance .
- Formulation Optimization : Improve solubility via PEGylation or nanoparticle encapsulation .
Q. How to design computational models for predicting target interactions of this compound derivatives?
- Methodology :
- Molecular Docking : Use Glide or Schrödinger Suite to screen against target proteins (e.g., kinases, GPCRs). Validate with co-crystallized ligands .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Example equation:
pIC₅₀ = 0.85(logP) − 1.2(PSA) + 3.1
R² = 0.92
Based on tetrazole-piperazine analogs .
Q. What analytical methods validate synthetic intermediates in multi-step synthesis of this compound analogs?
- Methodology :
- TLC/HPLC : Monitor reaction progress with Rf values or retention times (C18 columns, acetonitrile/water gradients) .
- GC-MS : Detect volatile intermediates (e.g., alkylating agents) .
- In-situ FTIR : Track carbonyl or amine formation in real-time .
Notes for Experimental Design
- Contradiction Analysis : When NMR data conflicts with computational predictions (e.g., unexpected diastereomers), perform NOESY/ROESY to confirm stereochemistry .
- Safety : Follow TCI America guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
